(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyrazole Moiety: This step often involves the reaction of the pyrrolidine intermediate with a pyrazole derivative under specific conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.
Reduction: Reduction typically yields the corresponding alcohol or amine.
Substitution: Substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is often crucial for binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1-methyl-2-(1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: Lacks the additional methyl group on the pyrazole ring.
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
- The presence of both the pyrazole and pyrrolidine rings in the same molecule provides unique binding properties.
- The specific stereochemistry (2R,3R) contributes to its distinct biological activity.
Properties
IUPAC Name |
(2R,3R)-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-5-6(4-12-13)9-7(10(11)16)3-8(15)14(9)2/h4-5,7,9H,3H2,1-2H3,(H2,11,16)/t7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYHLAHFIEVAT-APPZFPTMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CC(=O)N2C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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